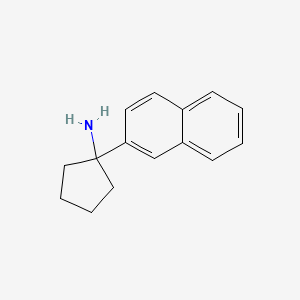
1-(2-Naphthyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthyl)cyclopentanamine is an organic compound with the molecular formula C15H17N. It consists of a cyclopentanamine moiety attached to a naphthalene ring. This compound is of interest due to its unique structure, which combines the properties of both cyclopentanamine and naphthalene, making it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthyl)cyclopentanamine typically involves the reaction of cyclopentanone with 2-naphthylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the amine group. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthyl ketones or quinones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Naphthyl ketones, quinones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated naphthyl derivatives.
Scientific Research Applications
1-(2-Naphthyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopentanamine: Shares the cyclopentanamine moiety but lacks the naphthalene ring.
2-Naphthylamine: Contains the naphthalene ring but lacks the cyclopentanamine moiety.
Naphthylamines: A broader class of compounds with similar naphthalene structures but different substituents
Uniqueness: 1-(2-Naphthyl)cyclopentanamine is unique due to its combination of a cyclopentanamine moiety with a naphthalene ring. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-naphthalen-2-ylcyclopentan-1-amine |
InChI |
InChI=1S/C15H17N/c16-15(9-3-4-10-15)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10,16H2 |
InChI Key |
XRHNCNYAJLZJFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736819.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736826.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11736835.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736838.png)
![1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736842.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736855.png)
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B11736857.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11736867.png)
![(cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736868.png)
![2-(2-Chlorobenzoyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile](/img/structure/B11736875.png)
![2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736889.png)
![Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11736890.png)
![1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736897.png)
